molecular formula C18H16N4O4 B2600584 N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 1171370-47-0

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2600584
CAS No.: 1171370-47-0
M. Wt: 352.35
InChI Key: VGEFHBVVNZLMMV-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxo-4H-chromene-2-carboxamide is a synthetic heterocyclic compound featuring a fused pyrazolo-pyridine core linked to a coumarin-derived carboxamide moiety. Its structure combines the rigidity of the tetrahydro-pyrazolo[3,4-b]pyridine system with the planar aromaticity of the 4-oxo-chromene (coumarin) group. The 1,5-dimethyl substituents on the pyrazolo ring enhance steric bulk and may influence metabolic stability, while the carboxamide bridge facilitates hydrogen bonding interactions, critical for molecular recognition in biological or crystalline environments .

Properties

IUPAC Name

N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O4/c1-9-7-11-15(21-22(2)16(11)20-17(9)24)19-18(25)14-8-12(23)10-5-3-4-6-13(10)26-14/h3-6,8-9H,7H2,1-2H3,(H,20,24)(H,19,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGEFHBVVNZLMMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(NC1=O)N(N=C2NC(=O)C3=CC(=O)C4=CC=CC=C4O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxo-4H-chromene-2-carboxamide involves multiple steps. One common method includes the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio in acetone as a solvent. The reaction is typically heated at 50°C and stirred for 3 hours, resulting in the formation of the desired compound .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen and oxygen atoms. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1. Anticancer Activity
Research indicates that N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxo-4H-chromene-2-carboxamide exhibits significant cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that the compound induces apoptosis in cancer cells through mechanisms such as:

  • Activation of Caspases : This leads to programmed cell death.
  • Modulation of Bcl-2 Family Proteins : Altering the balance between pro-apoptotic and anti-apoptotic proteins enhances apoptosis.

Case Study : A study conducted on human breast cancer cell lines revealed an IC50 value in the low micromolar range, indicating potent anticancer effects and cell cycle arrest at the G2/M phase .

2. Anti-inflammatory Effects
The compound has shown promise in reducing inflammation in preclinical models. It appears to inhibit key pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study : In a murine model of acute inflammation, treatment with the compound resulted in significant reductions in paw edema and inflammatory markers .

3. Neuroprotective Properties
Evidence suggests that this compound may protect neuronal cells from oxidative stress and excitotoxicity. It potentially modulates calcium homeostasis and activates antioxidant pathways.

Case Study : In vitro assessments demonstrated that the compound significantly reduced neuronal cell death in cultures exposed to oxidative agents .

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. It binds to certain enzymes and receptors, inhibiting their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Compound 4i/4j (): These derivatives share a coumarin-pyrimidine-pyrazole scaffold. Unlike the target compound, 4i/4j incorporate a tetrazole or thioxo-pyrimidine group instead of the tetrahydro-pyrazolo[3,4-b]pyridine system. However, the thioxo group in 4j may enhance sulfur-mediated interactions (e.g., with metal ions) compared to the carboxamide in the target compound .

Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l, ): This imidazo-pyridine derivative features a nitro-phenyl group and ester functionalities. While both compounds share a tetrahydro heterocyclic core, the target compound’s coumarin-carboxamide moiety provides distinct hydrogen-bonding capabilities (amide N–H and carbonyl O) absent in 1l’s ester-rich structure. This difference likely impacts solubility and bioavailability .

Physicochemical Properties

Parameter Target Compound Compound 4i/4j Compound 1l
Molecular Weight ~383.38 g/mol ~550–600 g/mol (estimated) 561.54 g/mol
Key Functional Groups Carboxamide, Coumarin Tetrazole/Thioxo, Coumarin Nitro, Ester, Imidazo-pyridine
Hydrogen Bond Donors 2 (amide N–H, pyridine NH) 1–2 1 (imidazole NH)
Hydrogen Bond Acceptors 5 7–8 9
Likely Solubility Moderate (polar carboxamide) Low (non-polar tetrazole) Very low (ester-dominated)

Hydrogen Bonding and Crystallography

The target compound’s carboxamide group enables robust hydrogen-bonding networks, as predicted by graph set analysis (). In contrast, ester-rich analogues like 1l rely on weaker C=O···H–C interactions, resulting in less predictable crystal packing .

Research Implications

  • Material Science: Coumarin’s fluorescence properties, combined with the rigid pyrazolo-pyridine core, suggest applications in optoelectronic materials, though solubility limitations require formulation optimization.

Biological Activity

N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-4-oxo-4H-chromene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C18H16N4O4
  • Molecular Weight : 352.3 g/mol
  • CAS Number : 1171370-47-0

Research indicates that this compound exhibits various biological activities through several mechanisms:

  • Inhibition of COX Enzymes : Similar compounds have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, derivatives have shown IC50 values comparable to established drugs like celecoxib .
  • Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by modulating the expression of inducible nitric oxide synthase (iNOS) and COX-2 mRNA levels, leading to reduced inflammatory markers in experimental models .

Biological Activity Studies

Several studies have evaluated the biological activity of this compound and its analogs:

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
COX InhibitionSignificant inhibition observed with IC50 values similar to celecoxib
Anti-inflammatoryReduced levels of iNOS and COX-2 in carrageenan-induced edema models
CytotoxicityExhibited cytotoxic effects in cancer cell lines through apoptosis induction
Antioxidant ActivityDemonstrated potential antioxidant properties in vitro

Case Studies

  • Anti-inflammatory Activity :
    A study conducted on carrageenan-induced paw edema in rats revealed that compounds similar to N-(1,5-dimethyl...) significantly reduced edema formation and inflammatory cytokine levels. This suggests a strong anti-inflammatory potential that could be harnessed for therapeutic applications .
  • Cytotoxic Effects :
    In vitro studies showed that the compound could induce apoptosis in various cancer cell lines. The mechanisms involved include the activation of caspases and modulation of Bcl-2 family proteins, indicating its potential as an anticancer agent .
  • Pharmacokinetics :
    Research aimed at improving the oral bioavailability of pyrazolo-pyridone inhibitors highlighted that modifications to the chemical structure can enhance plasma exposure and reduce clearance rates. Such studies are essential for developing effective therapeutic agents based on this compound .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that specific substitutions on the pyrazolo-pyridine core enhance biological activity. Electron-donating groups appear to increase potency against COX enzymes and improve anti-inflammatory effects .

Q & A

Q. What are the common synthetic routes for preparing this compound?

The compound is synthesized via multi-step organic reactions, typically involving the coupling of pyrazolo-pyridine and chromene-carboxamide moieties. Key steps include:

  • Cyclocondensation of hydrazine derivatives with diketones to form the pyrazolo[3,4-b]pyridine core .
  • Amide bond formation using coupling reagents (e.g., EDCI, HOBt) to attach the chromene-2-carboxamide group .
  • Recrystallization from polar aprotic solvents (e.g., DMF) to purify intermediates . Characterization via NMR and IR confirms structural integrity at each stage .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Core techniques include:

  • 1H/13C NMR : Assigns proton and carbon environments (e.g., δ 2.41 ppm for methyl groups, δ 167.60 ppm for carbonyl carbons) .
  • IR spectroscopy : Identifies functional groups (e.g., 1671 cm⁻¹ for amide C=O, 1626 cm⁻¹ for chromene ketone) .
  • Mass spectrometry (MS) : Confirms molecular weight (e.g., m/z 368 [M⁺] via EI-MS) .
  • High-resolution MS (HRMS) : Validates exact mass (e.g., <1 ppm error) .

Q. What are the key structural features influencing its reactivity?

  • The pyrazolo-pyridine core’s electron-deficient nature facilitates nucleophilic substitutions .
  • The chromene carboxamide group introduces steric hindrance, affecting regioselectivity in reactions .
  • Methyl groups at positions 1 and 5 stabilize the tetrahydro ring system via steric and electronic effects .

Q. What biological activities are documented for related pyrazolo-pyridine derivatives?

Structurally similar compounds exhibit:

  • Anticancer activity : Inhibition of kinase enzymes via pyridine-core interactions .
  • Antimicrobial effects : Chromene moieties disrupt bacterial cell membranes . Activity depends on substituent polarity and spatial arrangement .

Advanced Research Questions

Q. How can reaction conditions be optimized for improved synthesis yield?

Use statistical Design of Experiments (DoE) to evaluate variables:

  • Factors : Temperature (60–120°C), catalyst loading (0.1–1.0 eq.), solvent polarity (DMF vs. DMSO) .
  • Response surface methodology : Identifies optimal conditions (e.g., 80°C, 0.5 eq. catalyst in DMF) for >80% yield . Computational tools (e.g., ICReDD’s reaction path search) predict side reactions and guide parameter adjustments .

Q. How to resolve contradictions in spectral data during structural confirmation?

Methodological steps:

  • 2D NMR (COSY, HSQC) : Resolves overlapping signals (e.g., distinguishes pyridine H-5 from chromene protons) .
  • DFT calculations : Simulate NMR/IR spectra to validate experimental data (e.g., δ 12.93 ppm NH vs. computed shifts) .
  • Cross-validation : Compare fragmentation patterns in MS/MS with literature .

Q. What computational strategies predict reactivity or stability?

Advanced approaches include:

  • Density Functional Theory (DFT) : Models transition states for hydrolysis or oxidation pathways .
  • Molecular dynamics simulations : Predicts solvent effects on stability (e.g., DMSO vs. aqueous buffers) .
  • Quantum chemical calculations : Estimates bond dissociation energies to assess thermal degradation risks .

Q. How to design a kinetic study for degradation pathway analysis?

Protocol:

  • HPLC/UPLC monitoring : Quantifies degradation products under varied pH (2–12) and temperature (25–60°C) .
  • Arrhenius plots : Calculate activation energy (Ea) for hydrolytic cleavage of the amide bond .
  • Multivariate analysis : Identifies dominant degradation factors (e.g., pH > 10 accelerates hydrolysis) .

Q. How to mitigate byproduct formation during pyrazolo-pyridine and chromene coupling?

Strategies:

  • Stoichiometric control : Limit excess chromene-carboxylic acid to <1.2 eq. to reduce dimerization .
  • Coupling reagents : Switch from EDCI to BOP-Cl for milder conditions and fewer side reactions .
  • In situ monitoring : Use TLC (Rf = 0.3 in ethyl acetate/hexane) to track reaction progress .

Q. How to employ tandem MS (MS/MS) for fragmentation pattern elucidation?

Methodology:

  • Collision-induced dissociation (CID) : Fragments the molecular ion (m/z 368) to identify daughter ions (e.g., m/z 229 from chromene cleavage) .
  • In silico tools : Compare experimental MS/MS data with platforms like MetFrag or CFM-ID .

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